![molecular formula C19H23N5OS B2414331 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 832680-58-7](/img/structure/B2414331.png)
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
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Overview
Description
The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In particular, some 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as 2D-QSAR, 3D-QSAR, and molecular docking . These techniques can provide insights into the interactions between the indole derivatives and their target molecules, which can guide the design and optimization of more potent inhibitors.Scientific Research Applications
Antimicrobial Applications
Several studies have focused on the antimicrobial potential of compounds related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide. For instance, compounds with similar structural features have been shown to exhibit potent antibacterial activity against a range of pathogens, including Aspergillus Niger, Penicillium sp., Candida albicans, Bacillus subtilis, and Escherichia coli, among others. These findings suggest the potential of such compounds in addressing various microbial infections (El-Sayed et al., 2011).
Anticancer Applications
Compounds structurally related to the mentioned chemical have also been explored for their anticancer properties. Research has demonstrated that certain derivatives exhibit promising inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents. For example, some studies have highlighted the high inhibitory effect of fused pyrimidine derivatives on different cell lines, comparable to known chemotherapy drugs like doxorubicin (Albratty et al., 2017).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with potential biological activity is another significant application area. Studies have developed methods for synthesizing a variety of compounds with potential antimicrobial and anticancer activities, utilizing similar core structures as starting points. These synthesized compounds have been subjected to various tests to evaluate their biological activities, providing a foundation for further drug development and the discovery of new therapeutic agents (Kaplancikli et al., 2008).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exert their biological activities . For instance, some indole derivatives have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Some indole derivatives have been found to show inhibitory activity against various viruses . For instance, certain compounds have been identified as potent inhibitors with IC50 values in the micromolar range, inhibiting RNA synthesis by SARS-CoV-2 RdRp .
Action Environment
It’s known that the effectiveness of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Future Directions
Future research on indole derivatives could focus on further structural modification and optimization to obtain drug candidates with effective anti-viral activities in vivo . The development of methods for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles could also be a promising direction .
properties
IUPAC Name |
N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-24-18(15-11-20-16-10-6-5-9-14(15)16)22-23-19(24)26-12-17(25)21-13-7-3-2-4-8-13/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWJCXGVXLEIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide |
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